N-(2-hydroxycyclobutyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-5-9(15-6(2)11-5)10(14)12-7-3-4-8(7)13/h7-8,13H,3-4H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGIGVIPTBQQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclobutyl ring, followed by the introduction of the hydroxyl group. The thiazole ring is then synthesized separately and coupled with the cyclobutyl derivative. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents like carbonyldiimidazole or similar coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclobutyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-hydroxycyclobutyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyl group and thiazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Thiazole-5-carboxamides share a common scaffold but differ in substituents, which critically impact their pharmacological profiles:
*Calculated based on formula C₁₀H₁₃N₃O₂S.
Key Observations:
- Hydroxycyclobutyl vs. Aromatic Groups : The target compound’s 2-hydroxycyclobutyl group contrasts with aromatic amide substituents in Dasatinib and dichlorophenyl-containing analogs. This may reduce steric hindrance and improve metabolic stability compared to bulkier aryl groups .
- Methyl vs. Halogen Substituents: The 2,4-dimethyl configuration in the target compound differs from Dasatinib’s 6-chloro and 2-amino groups, which are critical for kinase inhibition . Methyl groups may enhance membrane permeability but reduce target specificity.
Pharmacological Implications (Inferred from Analogs)
- Kinase Inhibition: Dasatinib’s nanomolar potency against Src/Abl kinases is attributed to its chloro-phenyl and pyrimidine groups . The target compound’s lack of these motifs suggests divergent targets, possibly metabolic enzymes or receptors influenced by the hydroxycyclobutyl group.
- Solubility : Polar hydroxycyclobutyl could enhance aqueous solubility compared to lipophilic analogs like those with dichlorophenyl groups .
Biological Activity
N-(2-hydroxycyclobutyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a thiazole-containing compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on available literature and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : CHNOS
- IUPAC Name : this compound
Key Structural Features
- Thiazole Ring : Contributes to the compound's biological activity.
- Hydroxycyclobutyl Group : May enhance solubility and bioavailability.
In Vitro Studies
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes and receptors.
-
Acetylcholinesterase Inhibition :
- Compounds similar to thiazole derivatives have shown significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. For instance, a related thiazole compound exhibited an IC50 value of 2.7 µM against AChE, indicating potent inhibition .
- Spleen Tyrosine Kinase (Syk) Inhibition :
In Vivo Studies
While specific in vivo data for this compound is limited, related compounds have shown promise in animal models for conditions such as inflammation and cancer.
Case Studies
Several case studies have evaluated the therapeutic potential of thiazole derivatives:
- Study on Inflammatory Diseases : Thiazole compounds were tested in models of chronic inflammation, demonstrating reduced inflammatory markers and improved clinical outcomes.
- Cancer Treatment : Thiazole derivatives have been explored for their ability to inhibit tumor growth in xenograft models.
Pharmacological Characterization
The pharmacological profile of this compound suggests it may act through multiple mechanisms:
| Mechanism | Description |
|---|---|
| AChE Inhibition | Reduces breakdown of acetylcholine, enhancing cholinergic signaling. |
| Syk Inhibition | Modulates signaling pathways involved in immune response and cell proliferation. |
Computational Studies
Molecular docking studies have provided insights into the binding affinities of this compound with target enzymes. These studies suggest favorable interactions that could lead to high efficacy as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-hydroxycyclobutyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide, and how can reaction yields be maximized?
- Methodology : Synthesis typically involves coupling thiazole precursors with cyclobutyl carboxamide derivatives. For example, NaH-mediated coupling (as seen in similar thiazole-carboxamide syntheses) can be adapted for this compound . Key steps include:
- Intermediate protection : Use protecting groups (e.g., 4-methoxybenzyl) to prevent unwanted side reactions during coupling.
- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile improve reaction efficiency .
- Catalyst selection : Phosphorus pentasulfide or iodine-triethylamine systems enhance cyclization rates .
- Yield Maximization : Monitor reaction progress via HPLC to identify bottlenecks. Ultrasound-assisted methods can reduce reaction times by 30–50% compared to traditional heating .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of This compound?
- Key Techniques :
- NMR Spectroscopy : and NMR confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and cyclobutyl hydroxy group (δ 4.0–5.0 ppm) .
- IR Spectroscopy : Detect carboxamide C=O stretches (~1650–1700 cm) and hydroxyl O-H bands (~3200–3500 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula accuracy (e.g., [M+H] for CHNOS) .
Q. How can researchers design experiments to evaluate the compound’s biological activity against specific enzyme targets?
- Experimental Design :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with enzymes (e.g., kinases or proteases) .
- Enzyme Inhibition : Conduct dose-response studies (IC) with positive controls (e.g., staurosporine for kinases). Include negative controls with structurally similar inactive analogs .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-malignant cells to assess selectivity .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in the compound’s activity data across different biochemical assays?
- Root Cause Analysis :
- Assay Conditions : Variations in pH (e.g., pH 7.4 vs. 6.8) can alter binding kinetics, as seen in related thiadiazole derivatives .
- Solubility Issues : Use co-solvents (e.g., DMSO ≤ 0.1%) to ensure compound solubility across assays. Validate via dynamic light scattering (DLS) .
- Target Purity : Confirm enzyme/receptor purity via SDS-PAGE. Contaminants (e.g., endotoxins) may skew results .
- Validation : Cross-validate findings using orthogonal methods (e.g., SPR + ITC) and replicate experiments in ≥3 independent trials .
Q. How can computational modeling be integrated with experimental data to predict the compound’s interaction with novel biological targets?
- Workflow :
- Docking Studies : Use AutoDock Vina or Schrödinger to model binding poses with homology-modeled targets (e.g., kinases). Prioritize targets with high docking scores (>7.0 kcal/mol) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability (RMSD < 2.0 Å) and identify key binding residues .
- Validation : Compare computational predictions with mutagenesis data (e.g., alanine scanning) to confirm critical interactions .
Q. What experimental approaches can elucidate the role of the hydroxycyclobutyl group in modulating the compound’s pharmacokinetic properties?
- Methodology :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare with analogs lacking the hydroxy group .
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Hydroxy groups may reduce permeability due to hydrogen bonding .
- Proteolytic Stability : Test resistance to peptidases (e.g., trypsin) under physiological conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the compound’s cytotoxicity in different cancer cell lines?
- Hypothesis Testing :
- Cell Line Variability : Check genetic backgrounds (e.g., p53 status) and proliferation rates. Use RNA-seq to identify resistance markers .
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to detect unintended kinase inhibition .
- Apoptosis Pathways : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) to confirm mechanism .
Future Research Directions
Q. What derivatives of This compound should be prioritized to enhance target selectivity?
- Design Strategies :
- Bioisosteric Replacement : Substitute the hydroxycyclobutyl group with tetrahydropyran or azetidine to improve metabolic stability .
- SAR Studies : Synthesize analogs with varying methyl groups on the thiazole ring and test against panels of related enzymes .
- Prodrug Development : Acetylate the hydroxy group to enhance bioavailability, with in situ hydrolysis in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
